![molecular formula C20H23NO3 B11037444 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037444.png)
1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
β-Eudesmol , has the following chemical formula:
C15H26O
. It belongs to the class of sesquiterpenoids and is characterized by its bicyclic structure. Here’s a brief overview:IUPAC Name: 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-, [2R-(2α,4aα,8aβ)]-
Molecular Weight: 222.37 g/mol
CAS Registry Number: 473-15-4
Preparation Methods
Synthetic Routes:: The synthesis of β-Eudesmol involves several steps. One common approach is through cyclization reactions of suitable precursors. specific synthetic routes may vary.
Industrial Production:: Industrial production methods typically rely on efficient and scalable processes. These may involve enzymatic transformations, chemoenzymatic approaches, or chemical conversions.
Chemical Reactions Analysis
Reactivity:: β-Eudesmol can undergo various reactions, including:
Oxidation: It reacts with oxidizing agents, leading to the formation of corresponding oxidation products.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid-catalyzed or base-catalyzed substitutions.
Major Products:: The specific products depend on reaction conditions. Oxidation may yield hydroxylated derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
β-Eudesmol finds applications in various fields:
Chemistry: As a precursor for synthesizing other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic properties (e.g., anti-inflammatory, antioxidant).
Industry: Fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting signaling pathways.
Comparison with Similar Compounds
β-Eudesmol stands out due to its unique structure. Similar compounds include sesquiterpenoids like 7-epi-β-Eudesmol and 10-epi-β-Eudesmol .
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxocyclopentyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C20H23NO3/c1-11-8-13-12(2)10-19(3,4)21-17(13)15(9-11)20(24,18(21)23)14-6-5-7-16(14)22/h8-10,14,24H,5-7H2,1-4H3 |
InChI Key |
YZKSQVHPQJNJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(C4CCCC4=O)O |
Origin of Product |
United States |
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